N'-(2-Ethoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-(2-ETHOXYBENZYLIDENE)-3-(4-((4-ME-BENZYL)OXY)PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ETHOXYBENZYLIDENE)-3-(4-((4-ME-BENZYL)OXY)PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 2-ethoxybenzaldehyde with 3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ETHOXYBENZYLIDENE)-3-(4-((4-ME-BENZYL)OXY)PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-ETHOXYBENZYLIDENE)-3-(4-((4-ME-BENZYL)OXY)PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Hydroxybenzylidene)-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
- N’-(2-Methoxybenzylidene)-3-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(2-ETHOXYBENZYLIDENE)-3-(4-((4-ME-BENZYL)OXY)PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its ethoxy group, for example, may influence its solubility and interaction with biological targets.
Properties
CAS No. |
634896-52-9 |
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Molecular Formula |
C27H26N4O3 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H26N4O3/c1-3-33-26-7-5-4-6-22(26)17-28-31-27(32)25-16-24(29-30-25)21-12-14-23(15-13-21)34-18-20-10-8-19(2)9-11-20/h4-17H,3,18H2,1-2H3,(H,29,30)(H,31,32)/b28-17+ |
InChI Key |
FSHKWTZKRDLYIN-OGLMXYFKSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C |
Origin of Product |
United States |
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